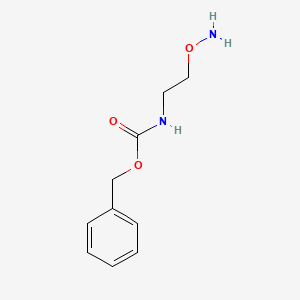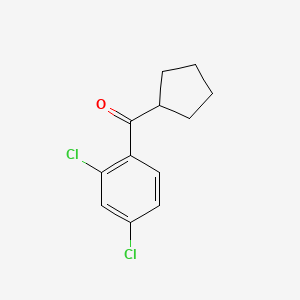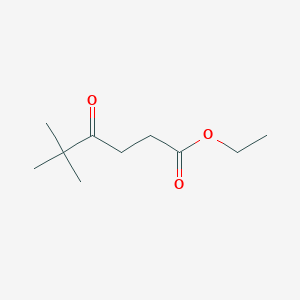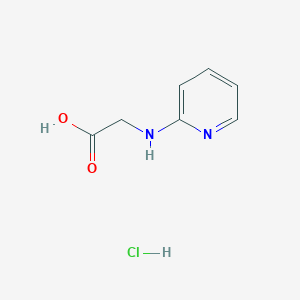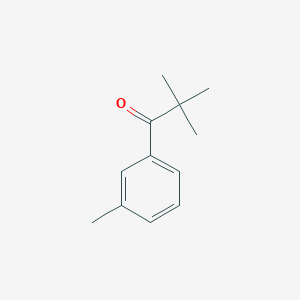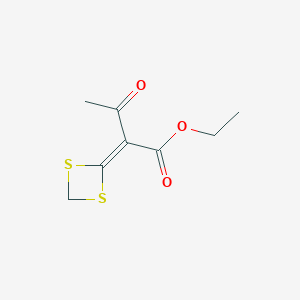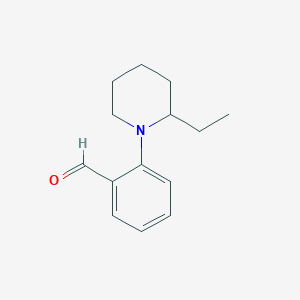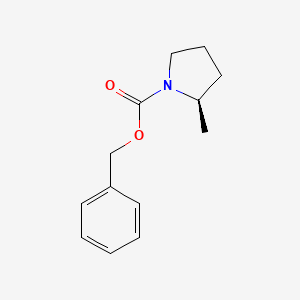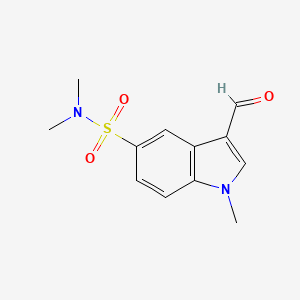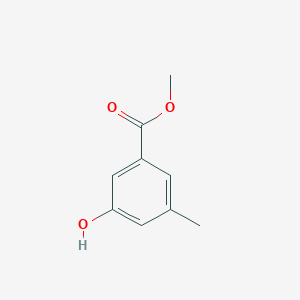
2-(2-(Dimethylamino)ethyl)aniline
描述
2-(2-(Dimethylamino)ethyl)aniline is an organic compound that belongs to the class of tertiary amines. It features a dimethylamino group attached to an ethyl chain, which is further connected to an aniline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
It is known that amines, such as 2-(2-(dimethylamino)ethyl)aniline, can interact with various biological targets due to their basic nature .
Mode of Action
Like other organic amines, it is expected to act as a weak base . This means it can accept protons (H+) from other substances, potentially influencing the pH of its environment and interacting with various biological targets.
Biochemical Pathways
It is known that amines can participate in a variety of biochemical reactions due to their basic nature .
Pharmacokinetics
For instance, amines are generally well-absorbed due to their ability to exist as both charged and uncharged species, which can influence their distribution and excretion .
Result of Action
As an amine, it may influence various biological processes through its interactions with different targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, potentially influencing its interactions with biological targets .
准备方法
Synthetic Routes and Reaction Conditions
2-(2-(Dimethylamino)ethyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the reductive amination of 2-(2-nitroethyl)aniline using dimethylamine and a reducing agent like hydrogen in the presence of a catalyst such as palladium on carbon. This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality.
化学反应分析
Types of Reactions
2-(2-(Dimethylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as halides, alkoxides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
科学研究应用
2-(2-(Dimethylamino)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the ethyl chain.
N,N-Diethylaniline: Similar structure with ethyl groups instead of dimethylamino.
2-(2-(Diethylamino)ethyl)aniline: Similar structure with diethylamino group.
Uniqueness
2-(2-(Dimethylamino)ethyl)aniline is unique due to its specific combination of the dimethylamino group and the ethyl chain attached to the aniline ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
2-[2-(dimethylamino)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXEJQDOXRHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510633 | |
| Record name | 2-[2-(Dimethylamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3478-92-0 | |
| Record name | 2-[2-(Dimethylamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
